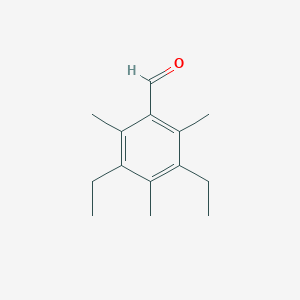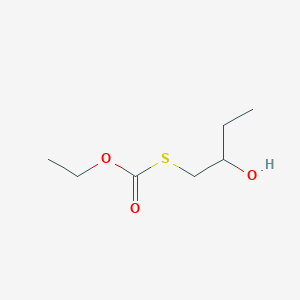
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is a chemical compound with the molecular formula C8H18BrNO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4-dimethylmorpholine with ethyl bromide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane
Catalyst: No catalyst is required for this reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
化学反応の分析
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution reactions: The major products are typically the corresponding substituted morpholine derivatives.
Oxidation and reduction reactions: The products depend on the specific reagents and conditions used.
科学的研究の応用
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, although it is not widely used in clinical settings.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
類似化合物との比較
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 2,4-Dimethylmorpholine
- 4-Methylmorpholine
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
特性
CAS番号 |
88126-76-5 |
|---|---|
分子式 |
C8H18NO.Br C8H18BrNO |
分子量 |
224.14 g/mol |
IUPAC名 |
4-ethyl-2,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WOYXVYJUCWAPCJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(CCOC(C1)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)





![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
